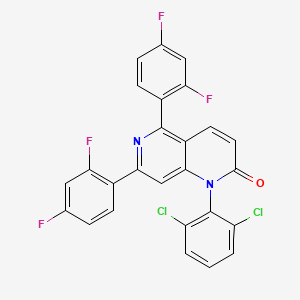
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to a naphthyridine core
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the dichlorophenyl and difluorophenyl groups through substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, strong bases, and catalysts to facilitate the substitution process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine: This compound lacks the ketone group, which may affect its reactivity and biological activity.
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-thione: The thione derivative may exhibit different chemical and biological properties due to the presence of sulfur.
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-amine: The amine derivative may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
872973-96-1 |
|---|---|
Molecular Formula |
C26H12Cl2F4N2O |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C26H12Cl2F4N2O/c27-18-2-1-3-19(28)26(18)34-23-12-22(15-6-4-13(29)10-20(15)31)33-25(17(23)8-9-24(34)35)16-7-5-14(30)11-21(16)32/h1-12H |
InChI Key |
ZCRKABHVOCVJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















